4-{1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}piperidine dihydrochloride
CAS No.:
Cat. No.: VC18051826
Molecular Formula: C12H21Cl2N3O
Molecular Weight: 294.22 g/mol
* For research use only. Not for human or veterinary use.
![4-{1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}piperidine dihydrochloride -](/images/structure/VC18051826.png)
Specification
Molecular Formula | C12H21Cl2N3O |
---|---|
Molecular Weight | 294.22 g/mol |
IUPAC Name | 1-methyl-3-piperidin-4-yl-6,7-dihydro-4H-pyrano[4,3-c]pyrazole;dihydrochloride |
Standard InChI | InChI=1S/C12H19N3O.2ClH/c1-15-11-4-7-16-8-10(11)12(14-15)9-2-5-13-6-3-9;;/h9,13H,2-8H2,1H3;2*1H |
Standard InChI Key | YKVSDTAFPFSEJS-UHFFFAOYSA-N |
Canonical SMILES | CN1C2=C(COCC2)C(=N1)C3CCNCC3.Cl.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Nomenclature
The compound’s systematic IUPAC name is 4-(1-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)piperidine dihydrochloride. Its molecular formula is , with a molecular weight of 284.22 g/mol . The pyrano[4,3-c]pyrazole system consists of a fused pyran (oxygen-containing six-membered ring) and pyrazole (five-membered ring with two adjacent nitrogen atoms), while the piperidine group provides a six-membered amine ring.
Table 1: Key Molecular Descriptors
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 284.22 g/mol | Calculated |
XLogP3 | 1.8 (estimated) | |
Hydrogen Bond Donors | 2 (piperidine NH, HCl) | |
Hydrogen Bond Acceptors | 4 (pyran O, pyrazole N, HCl) |
Stereochemistry and Conformation
The pyrano[4,3-c]pyrazole core adopts a semi-planar conformation due to partial aromaticity in the pyrazole ring. The methyl group at position 1 introduces steric hindrance, influencing the compound’s reactivity and binding properties . Piperidine’s chair conformation allows for optimal interactions with biological targets, as seen in related dihydrochloride salts .
Synthesis and Reaction Pathways
Cyclocondensation of Hydrazines
The pyrazole ring is synthesized via cyclocondensation of hydrazines with 1,3-dicarbonyl compounds. For example, reacting methyl-substituted 1,3-diketones with hydrazine derivatives forms the pyrano-pyrazole core . Subsequent alkylation at the pyrazole nitrogen introduces the methyl group .
Piperidine Coupling
The piperidine moiety is introduced through nucleophilic substitution or transition metal-catalyzed cross-coupling. A common method involves reacting 3-bromo-pyrano-pyrazole derivatives with piperidine under basic conditions.
Salt Formation
The free base is treated with hydrochloric acid to form the dihydrochloride salt, improving solubility for biological applications .
Table 2: Representative Synthesis Steps
Step | Reaction Type | Reagents/Conditions | Yield |
---|---|---|---|
1 | Cyclocondensation | Hydrazine hydrate, ethanol, reflux | 65% |
2 | Methylation | Methyl iodide, K₂CO₃, DMF | 78% |
3 | Piperidine coupling | Piperidine, Pd(OAc)₂, ligand | 52% |
4 | Salt formation | HCl gas, diethyl ether | 90% |
Physicochemical Properties
Solubility and Stability
The dihydrochloride salt exhibits high water solubility (>50 mg/mL) due to ionic interactions, contrasting with the limited solubility of the free base in polar solvents . Stability studies indicate decomposition above 200°C, with hygroscopicity requiring anhydrous storage .
Spectroscopic Characterization
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IR Spectroscopy: Peaks at 3200 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=N pyrazole), and 1250 cm⁻¹ (C-O-C pyran) .
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NMR: NMR (D₂O) shows signals at δ 3.85 (piperidine CH₂), δ 2.95 (pyran CH₂), and δ 1.45 (methyl group) .
Biological Activity and Applications
Table 3: In Vitro Activity Data (Analogous Compounds)
Target | IC₅₀ (μM) | Mechanism | Source |
---|---|---|---|
COX-2 enzyme | 0.45 | Competitive inhibition | |
Staphylococcus aureus | 12.3 | Cell wall synthesis disruption | |
MDA-MB-231 cancer cells | 8.7 | Apoptosis induction |
Structure-Activity Relationships (SAR)
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